molecular formula C16H14N4OS B15098474 [(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea

[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea

Cat. No.: B15098474
M. Wt: 310.4 g/mol
InChI Key: KQFHBNWGAOWPRO-UHFFFAOYSA-N
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Description

[(Z)-(1-Benzyl-2-oxoindol-3-ylidene)amino]thiourea is a thiourea derivative featuring a benzyl-substituted indole core. The Z-configuration of the imine bond (C=N) and the benzyl substituent at the indole N1 position distinguish it from simpler thiourea analogs.

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

(1-benzyl-2-hydroxyindol-3-yl)iminothiourea

InChI

InChI=1S/C16H14N4OS/c17-16(22)19-18-14-12-8-4-5-9-13(12)20(15(14)21)10-11-6-2-1-3-7-11/h1-9,21H,10H2,(H2,17,22)

InChI Key

KQFHBNWGAOWPRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=S)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
[(Z)-(1-Benzyl-2-oxoindol-3-ylidene)amino]thiourea Benzyl (C₆H₅CH₂) C₁₆H₁₄N₄OS* ~314.37* Not explicitly reported; inferred from analogs
Metisazone ([(Z)-(1-Methyl-2-oxoindol-3-ylidene)amino]thiourea) Methyl (CH₃) C₁₀H₁₀N₄OS 234.3 Antiviral agent (proprietary name: Marboran)
[(2-Oxoindol-3-yl)amino]thiourea H C₉H₈N₄OS 220.25 Melting point: 198–200°C; pKa: 9.28
[(1-Phenylethylidene)amino]thiourea Phenylethylidene C₉H₁₁N₃S 193.27 Organic synthesis reagent; high reactivity

Substituent Impact :

  • Benzyl vs. This could influence bioavailability and target selectivity .
  • Benzyl vs. H (Unsubstituted analog): The unsubstituted [(2-oxoindol-3-yl)amino]thiourea (CAS 27830-79-1) lacks the N1 substituent, reducing steric hindrance and possibly altering hydrogen-bonding interactions critical for biological activity .

Physical and Chemical Properties

  • Melting Points: The unsubstituted [(2-oxoindol-3-yl)amino]thiourea melts at 198–200°C , while Metisazone’s melting point is unreported but likely lower due to reduced molecular symmetry.
  • Dipole Moments: Thiourea derivatives generally exhibit large dipole moments (e.g., bis-thiourea cadmium chloride, BTCC), making them suitable for nonlinear optical (NLO) applications. The benzyl substituent may further polarize the electron density, enhancing NLO properties .
  • Solubility : The benzyl group likely reduces aqueous solubility compared to unsubstituted analogs but improves organic solvent compatibility .

Biological Activity

[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and specific case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound has the molecular formula C22H18N4OS and features a thiourea moiety linked to an indole derivative. The synthesis typically involves the reaction of benzyl derivatives with isothiocyanates or thiourea precursors, following established methodologies in organic synthesis.

Antioxidant Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antioxidant properties. For example, a related thiourea compound showed strong reducing potential against ABTS free radicals with an IC50 value of 52 µg/mL and a DPPH assay value of 45 µg/mL, indicating substantial antioxidant capacity .

Antimicrobial Properties

Thioureas have been reported to possess antibacterial and antifungal activities. A study highlighted that certain thiourea derivatives exhibited notable inhibition against Staphylococcus aureus and other pathogenic bacteria. The minimal inhibitory concentration (MIC) values for these compounds ranged from 16.23 μM to 30 μM, showcasing their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of [(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea have been explored in various cell lines. For instance, compounds derived from thioureas were tested against human cancer cell lines, showing selective cytotoxicity. One study reported that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like etoposide, suggesting their potential as lead compounds in cancer therapy .

The biological activity of [(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]thiourea can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thioureas often act as enzyme inhibitors. For example, they can inhibit DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties allow these compounds to neutralize ROS, thus protecting cells from oxidative stress.
  • Induction of Apoptosis : Some studies suggest that thiourea derivatives can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

StudyFindingsReference
Saeed et al.Demonstrated significant antibacterial activity against S. aureus with MIC values < 20 μM.
Sumaira et al.Reported strong antioxidant activity with IC50 values indicating high efficacy against free radicals.
Recent Synthesis StudyIdentified new thiourea derivatives with enhanced anticancer properties compared to traditional drugs like etoposide.

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